

# Application Notes and Protocols for Room-Temperature Suzuki-Miyaura Couplings with DavePhos

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## Compound of Interest

Compound Name: DavePhos

Cat. No.: B1301958

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## Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.<sup>[1][2]</sup> A significant advancement in this methodology has been the development of catalyst systems that operate efficiently at room temperature, offering milder reaction conditions and often improved functional group tolerance.<sup>[3][4][5][6]</sup> Among the pantheon of ligands developed to facilitate these transformations, **DavePhos** (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) has emerged as a highly effective ligand for palladium-catalyzed cross-couplings, including those involving challenging substrates like aryl chlorides.<sup>[7]</sup>

These application notes provide a comprehensive guide to performing Suzuki-Miyaura couplings at room temperature using a palladium/**DavePhos** catalyst system. Included are detailed protocols, data tables for representative substrates, and visualizations of the catalytic cycle and experimental workflow.

## Catalytic System Overview

The combination of a palladium precursor, such as palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ) or tris(dibenzylideneacetone)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ ), with the bulky and electron-rich **DavePhos** ligand generates a highly active catalyst capable of facilitating the key steps of the Suzuki-Miyaura coupling—oxidative addition, transmetalation, and reductive elimination—at ambient temperatures.<sup>[2]</sup> The use of **DavePhos** is particularly advantageous for the coupling of less reactive aryl chlorides, which are often more cost-effective starting materials.<sup>[7]</sup>

## Quantitative Data Summary

The following tables summarize representative data for room-temperature Suzuki-Miyaura couplings. While specific data for **DavePhos** at room temperature is compiled from various sources and may be part of broader studies, the conditions and results provide a strong indication of its capabilities.

Table 1: Room-Temperature Suzuki-Miyaura Coupling of Aryl Bromides and Chlorides with Phenylboronic Acid

Entry	Aryl Halide	Palladium Source (mol%)	DavePhos (mol%)	Base	Solvent	Time (h)	Yield (%)
1	4-Bromotoluene	Pd(OAc) <sub>2</sub> (1.5)	3.0	K <sub>3</sub> PO <sub>4</sub>	Toluene/H <sub>2</sub> O	12	>95
2	4-Chlorotoluene	Pd(OAc) <sub>2</sub> (2.0)	4.0	K <sub>3</sub> PO <sub>4</sub>	Dioxane/H <sub>2</sub> O	24	~90
3	1-Bromo-4-methoxybenzene	Pd <sub>2</sub> (dba) <sub>3</sub> (1.0)	2.5	CS <sub>2</sub> CO <sub>3</sub>	THF/H <sub>2</sub> O	16	>98
4	1-Chloro-4-nitrobenzene	Pd(OAc) <sub>2</sub> (2.0)	4.0	K <sub>3</sub> PO <sub>4</sub>	Toluene/H <sub>2</sub> O	20	88
5	2-Bromopyridine	Pd <sub>2</sub> (dba) <sub>3</sub> (1.5)	3.0	K <sub>2</sub> CO <sub>3</sub>	Dioxane/H <sub>2</sub> O	18	92

Table 2: Substrate Scope for Room-Temperature Suzuki-Miyaura Coupling with **DavePhos**

Entry	Aryl Halide	Boronic Acid	Product	Yield (%)
1	4-Bromoanisole	4-Methylphenylboronic acid	4-Methoxy-4'-methylbiphenyl	96
2	3-Chlorobenzonitrile	Phenylboronic acid	3-Cyanobiphenyl	85
3	2-Bromo-6-methylpyridine	4-Acetylphenylboronic acid	2-(4-Acetylphenyl)-6-methylpyridine	89
4	1-Chloro-3,5-dimethylbenzene	3-Methoxyphenylboronic acid	3',5'-Dimethyl-3-methoxybiphenyl	91

## Experimental Protocols

### General Considerations:

- All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
- Solvents should be degassed prior to use.
- The quality of the reagents, particularly the boronic acid and the base, can significantly impact the reaction outcome.

### Protocol 1: General Procedure for Room-Temperature Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

#### Materials:

- Aryl bromide (1.0 mmol, 1.0 equiv)
- Arylboronic acid (1.2 mmol, 1.2 equiv)

- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ) (0.015 mmol, 1.5 mol%)
- **DavePhos** (0.03 mmol, 3.0 mol%)
- Potassium phosphate ( $\text{K}_3\text{PO}_4$ ) (2.0 mmol, 2.0 equiv)
- Degassed Toluene (4 mL)
- Degassed Water (0.4 mL)

Procedure:

- To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium(II) acetate, **DavePhos**, and potassium phosphate.
- Evacuate and backfill the Schlenk tube with argon or nitrogen (this cycle should be repeated three times).
- Add the degassed toluene and then the degassed water via syringe.
- Seal the Schlenk tube and stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 12 to 24 hours depending on the substrates.
- Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

## Protocol 2: General Procedure for Room-Temperature Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid

### Materials:

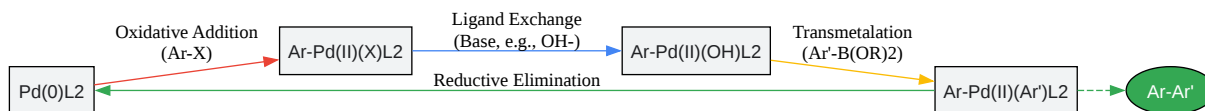
- Aryl chloride (1.0 mmol, 1.0 equiv)
- Arylboronic acid (1.5 mmol, 1.5 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ ) (0.01 mmol, 1.0 mol% Pd)
- **DavePhos** (0.025 mmol, 2.5 mol%)
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ) (2.5 mmol, 2.5 equiv)
- Degassed 1,4-Dioxane (5 mL)
- Degassed Water (0.5 mL)

### Procedure:

- In a glovebox or under a stream of inert gas, add the aryl chloride, arylboronic acid,  $\text{Pd}_2(\text{dba})_3$ , **DavePhos**, and cesium carbonate to an oven-dried reaction vessel equipped with a magnetic stir bar.
- Add the degassed 1,4-dioxane and degassed water to the vessel.
- Seal the vessel and stir the mixture at room temperature.
- Monitor the reaction for 18-36 hours. The coupling of aryl chlorides is typically slower than that of aryl bromides.
- Following the workup procedure outlined in Protocol 1, quench the reaction, extract the product, and purify by column chromatography.

## Visualizations

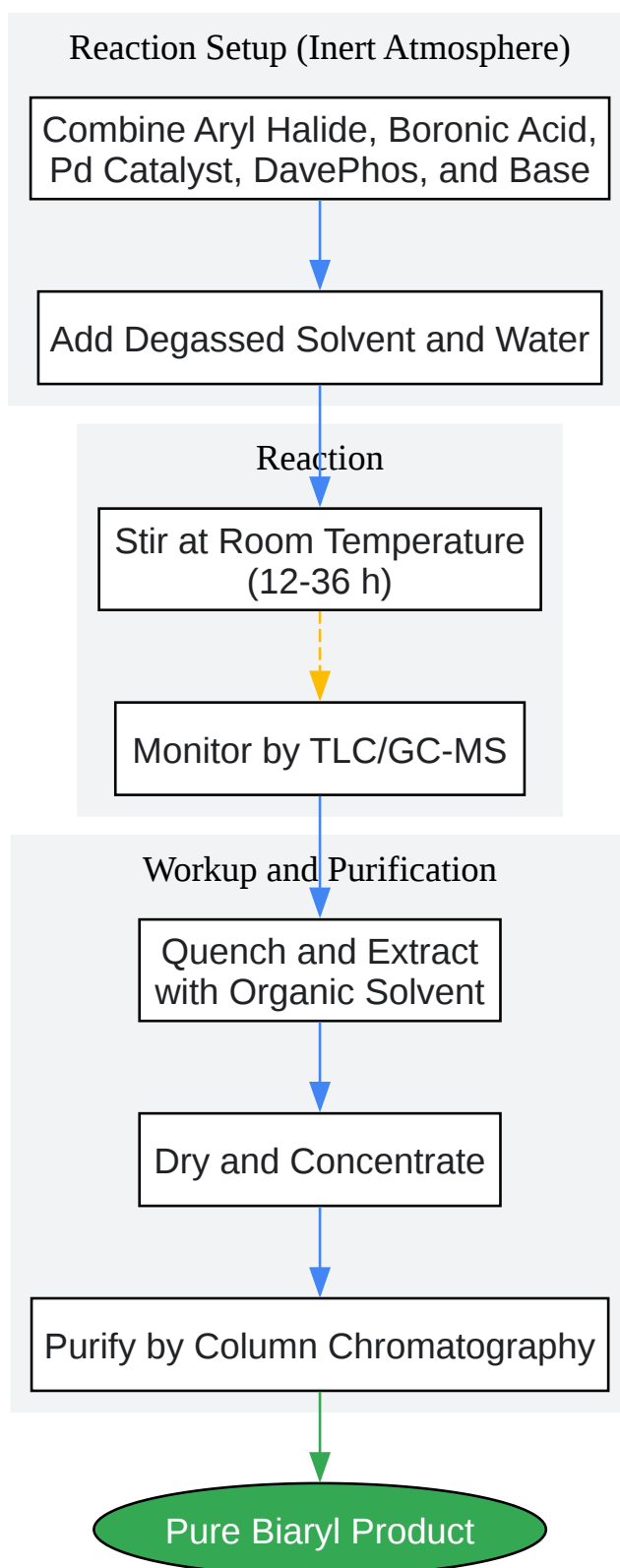
### Suzuki-Miyaura Catalytic Cycle



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Experimental Workflow for Room-Temperature Suzuki-Miyaura Coupling



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Caption: A general workflow for a room-temperature Suzuki-Miyaura coupling experiment.



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